2-Methylbutanethioamide
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Overview
Description
2-Methylbutanethioamide is an organic compound with the molecular formula C5H11NS. It is a thioamide derivative, characterized by the presence of a sulfur atom bonded to the carbonyl carbon. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbutanoyl chloride with ammonium thiocyanate, followed by hydrolysis. The reaction typically occurs under mild conditions, with the use of a solvent such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methylbutanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioamide group into a sulfoxide or sulfone, depending on the oxidizing agent used.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylbutanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-methylbutanethioamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfur atom in the thioamide group can form strong interactions with metal ions, which may be relevant in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanamide: Similar structure but lacks the sulfur atom.
Butanethioamide: Similar structure but lacks the methyl group.
2-Methylbutanethioester: Similar structure but has an ester group instead of an amide group.
Uniqueness
2-Methylbutanethioamide is unique due to the presence of both a methyl group and a thioamide group, which confer distinct reactivity and properties compared to its analogs. The sulfur atom in the thioamide group can participate in unique interactions and reactions that are not possible with oxygen-containing analogs.
Properties
IUPAC Name |
2-methylbutanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPAXKBSATVOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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